molecular formula C15H13NO B14725026 6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 7014-34-8

6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14725026
CAS No.: 7014-34-8
M. Wt: 223.27 g/mol
InChI Key: WBYFBPZYSSCPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexa-2,4-dien-1-one core and an ethenylanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method includes the condensation reaction between 4-ethenylaniline and cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as piperidine, and a solvent like toluene. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenylanilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of cyclohexanone derivatives.

    Substitution: Formation of substituted cyclohexa-2,4-dien-1-one derivatives.

Scientific Research Applications

6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one
  • 6-[(4-Chloroanilino)methylidene]cyclohexa-2,4-dien-1-one
  • 6-[(4-Nitroanilino)methylidene]cyclohexa-2,4-dien-1-one

Uniqueness

6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the ethenylanilino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

7014-34-8

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-[(4-ethenylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H13NO/c1-2-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17/h2-11,17H,1H2

InChI Key

WBYFBPZYSSCPJL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N=CC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.